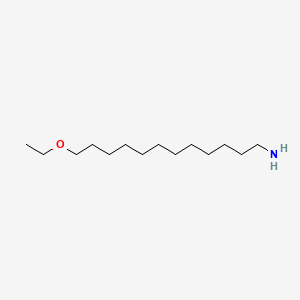
12-Ethoxydodecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12-Ethoxydodecan-1-amine is generally synthesized through the reaction of dodecylamine with ethoxylating agents such as ethylene oxide. The reaction typically proceeds by blowing ethylene oxide through the amine at elevated temperatures (around 180°C) and under 1-2 bar of pressure, with potassium hydroxide serving as a catalyst . This process is highly exothermic and requires careful control to avoid thermal runaway .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves continuous feeding of dodecylamine and ethylene oxide into a reactor, maintaining the reaction conditions to ensure consistent product quality. The resulting product is then purified and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions
12-Ethoxydodecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylated group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ethoxylated amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethoxylated amines.
Aplicaciones Científicas De Investigación
12-Ethoxydodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its emulsifying properties.
Industry: Widely used in the paint and dye industry as a dispersant, in industrial cleaning agents, and in petroleum processing as an emulsifier
Mecanismo De Acción
The primary mechanism of action of amines, C12-18-alkyl, ethoxylated is its ability to reduce surface tension, making it easier for liquids to penetrate into other substances. This property is due to the ethoxylated group’s ability to interact with both hydrophilic and hydrophobic molecules, allowing it to act as an effective emulsifier and wetting agent .
Comparación Con Compuestos Similares
Similar Compounds
Alcohol Ethoxylates: These are similar in structure but are derived from alcohols instead of amines.
Ethoxylated Fatty Acids: These compounds have similar surfactant properties but are derived from fatty acids.
Ethoxylated Phenols: These are used in similar applications but have different chemical properties due to the phenol group
Uniqueness
12-Ethoxydodecan-1-amine is unique due to its combination of amine and ethoxylated groups, providing both basicity and surfactant properties. This makes it particularly effective in applications requiring both emulsification and pH adjustment .
Propiedades
Número CAS |
72968-37-7 |
|---|---|
Fórmula molecular |
C14H31NO |
Peso molecular |
229.4 g/mol |
Nombre IUPAC |
12-ethoxydodecan-1-amine |
InChI |
InChI=1S/C14H31NO/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h2-15H2,1H3 |
Clave InChI |
CPDAIPKBTBUVDV-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCN |
SMILES canónico |
CCOCCCCCCCCCCCCN |
| 72968-37-7 | |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


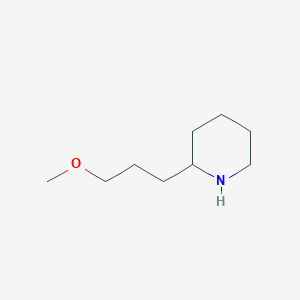

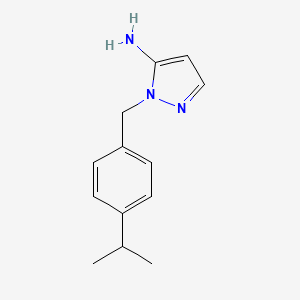
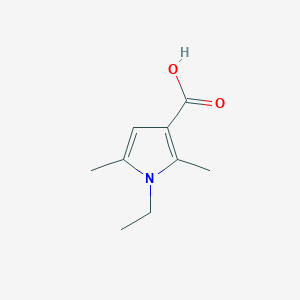
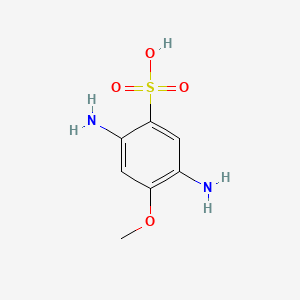

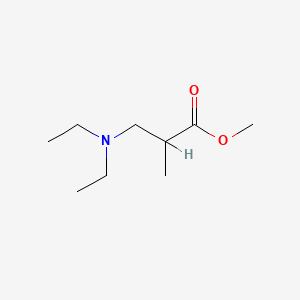
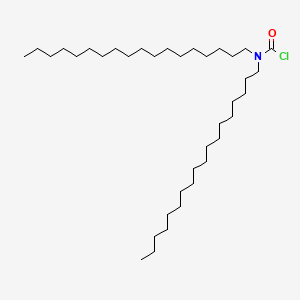
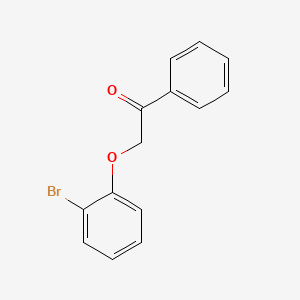
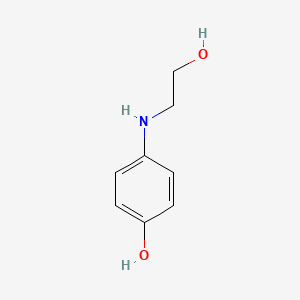
![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)
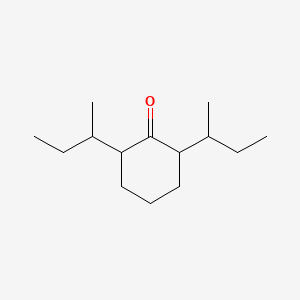

![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)
